(3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a benzyl group, a hydroxy group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid typically involves stereoselective reactions to ensure the correct chiral configuration. One common method involves the stereoselective reaction of R-4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate in the presence of an enzyme to obtain the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
(3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-16(21)15-12-19(11-13-7-3-1-4-8-13)17(22)18(15,23)14-9-5-2-6-10-14/h1-10,15,23H,11-12H2,(H,20,21)/t15-,18+/m1/s1 |
InChI Key |
CNHOBDBYSFGGGW-QAPCUYQASA-N |
Isomeric SMILES |
C1[C@@H]([C@](C(=O)N1CC2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)O |
Canonical SMILES |
C1C(C(C(=O)N1CC2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)O |
Origin of Product |
United States |
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